molecular formula C18H20N2O3S B8111740 2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide

2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide

Cat. No.: B8111740
M. Wt: 344.4 g/mol
InChI Key: RDJJZANERKEWDR-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxybenzyl chloride with a suitable isothiazole precursor under basic conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the spiro compound. The reaction conditions often include the use of solvents like acetonitrile and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity can be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The spiro linkage may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Isothiazole: Shares the isothiazole ring but lacks the spiro linkage.

    Benzisothiazole: Similar structure but with different substituents and linkages.

    Spiro compounds: General class of compounds with spiro linkages but different ring systems.

Uniqueness

2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide is unique due to its combination of the isothiazole ring and the spiro linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]spiro[1,2-benzothiazole-3,3'-pyrrolidine] 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-15-8-6-14(7-9-15)12-20-18(10-11-19-13-18)16-4-2-3-5-17(16)24(20,21)22/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJJZANERKEWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3(CCNC3)C4=CC=CC=C4S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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